4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C({21})H({19})N({5})O({4})S(_{2}) and a molecular weight of 469.54 g/mol . This compound features a benzamide core substituted with a methoxybenzothiazole and a bis(2-cyanoethyl)sulfamoyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base.
Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with 4-aminobenzoic acid to form the benzamide linkage.
Formation of the Bis(2-cyanoethyl)sulfamoyl Group: This involves the reaction of the benzamide derivative with bis(2-cyanoethyl)amine and a sulfonyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The cyano groups can be reduced to amines under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The benzothiazole moiety is known for its bioactivity, which could be harnessed in drug design.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural complexity and functional versatility.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzothiazole ring.
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the bis(2-cyanoethyl)sulfamoyl group.
4-[Bis(2-cyanoethyl)sulfamoyl]benzamide: Lacks both the methoxy and benzothiazole groups.
Uniqueness
The uniqueness of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzothiazole and bis(2-cyanoethyl)sulfamoyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-30-17-5-2-6-18-19(17)24-21(31-18)25-20(27)15-7-9-16(10-8-15)32(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZYSUDYBILFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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